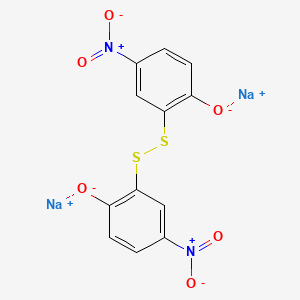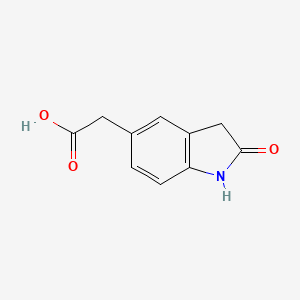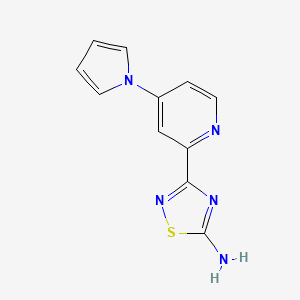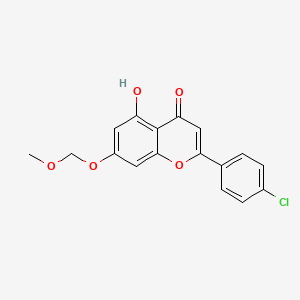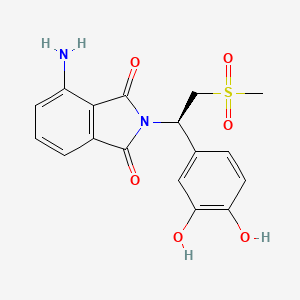
(1R)-trans-gamma-Cyhalothrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-trans-gamma-Cyhalothrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agriculture and public health to control a variety of pests. This compound is a stereoisomer of gamma-cyhalothrin, which enhances its effectiveness and specificity in targeting insects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-trans-gamma-Cyhalothrin involves several steps, starting with the preparation of the key intermediate, cyano(3-phenoxyphenyl)methyl. This intermediate is then subjected to a series of reactions, including esterification and cyclization, to form the final product. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reactions and achieve high yields.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-trans-gamma-Cyhalothrin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and halogenated compounds
Aplicaciones Científicas De Investigación
(1R)-trans-gamma-Cyhalothrin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of pyrethroids.
Biology: Researchers use it to investigate the effects of insecticides on insect physiology and behavior.
Medicine: Studies are conducted to understand its potential effects on human health and to develop safer alternatives.
Industry: It is used in the development of new formulations and delivery systems for pest control.
Mecanismo De Acción
The mechanism of action of (1R)-trans-gamma-Cyhalothrin involves the disruption of the nervous system of insects. It binds to voltage-gated sodium channels, preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect. The molecular targets include the sodium channels in the nerve cells, and the pathways involved are related to the regulation of nerve signal transmission.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1R)-trans-gamma-Cyhalothrin include other pyrethroids such as permethrin, deltamethrin, and cypermethrin. These compounds share a similar mode of action but differ in their chemical structure and potency.
Uniqueness
This compound is unique due to its stereoisomeric form, which enhances its insecticidal activity and specificity. This makes it more effective at lower doses compared to other pyrethroids, reducing the environmental impact and potential harm to non-target organisms.
Propiedades
Fórmula molecular |
C23H19ClF3NO3 |
|---|---|
Peso molecular |
449.8 g/mol |
Nombre IUPAC |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18-,20+/m1/s1 |
Clave InChI |
ZXQYGBMAQZUVMI-KJLJINFSSA-N |
SMILES isomérico |
CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
SMILES canónico |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


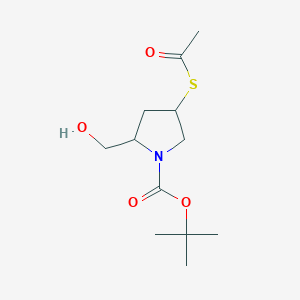
![N,N-Bis-[1-(hydroxyethyl)octyl]amine](/img/structure/B13864716.png)
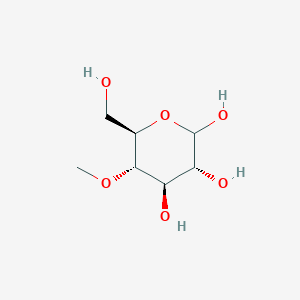

![4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine](/img/structure/B13864726.png)
